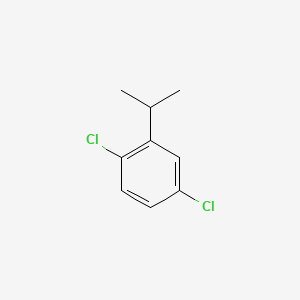
Benzene, 1,4-dichloro-2-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,4-dichloro-2-(1-methylethyl)-, also known as 2,5-dichlorotoluene, is an organic compound with the molecular formula C9H10Cl2. It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 4 positions, and an isopropyl group is substituted at the 2 position. This compound is used in various industrial applications and scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene, 1,4-dichloro-2-(1-methylethyl)- can be synthesized through several methods. One common method involves the chlorination of toluene derivatives. The reaction typically requires a chlorinating agent such as chlorine gas (Cl2) in the presence of a catalyst like ferric chloride (FeCl3) under controlled temperature conditions. The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride (C3H7Cl) and aluminum chloride (AlCl3) as a catalyst .
Industrial Production Methods
In industrial settings, the production of benzene, 1,4-dichloro-2-(1-methylethyl)- often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,4-dichloro-2-(1-methylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, forming less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Common reagents include halogens (e.g., bromine) and catalysts like iron or aluminum chloride.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
Benzene, 1,4-dichloro-2-(1-methylethyl)- is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes studying its effects on biological systems and its potential as a drug intermediate.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which benzene, 1,4-dichloro-2-(1-methylethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile, attacking electrophilic species. This process can lead to the formation of various intermediates and products, depending on the specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,4-dichloro-: Similar structure but lacks the isopropyl group.
Toluene, 2,5-dichloro-: Similar structure but with a methyl group instead of an isopropyl group.
Benzene, 1,4-dichloro-2-[(1-methylethyl)thio]-: Contains a thioether group instead of a simple isopropyl group.
Uniqueness
Benzene, 1,4-dichloro-2-(1-methylethyl)- is unique due to the presence of both chlorine atoms and an isopropyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific industrial and research applications .
Properties
CAS No. |
4132-70-1 |
|---|---|
Molecular Formula |
C9H10Cl2 |
Molecular Weight |
189.08 g/mol |
IUPAC Name |
1,4-dichloro-2-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10Cl2/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3 |
InChI Key |
AUEXDQNETNFJPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-2-[(3-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B14167686.png)
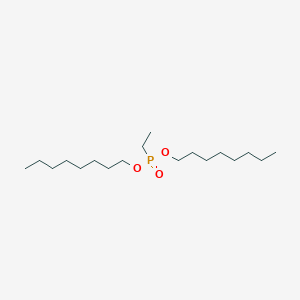
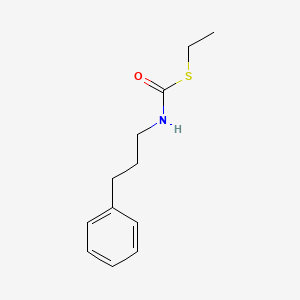
![Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B14167707.png)
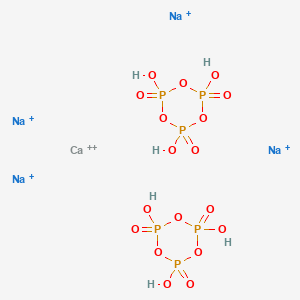

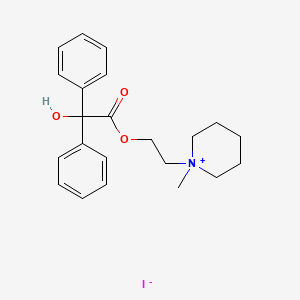
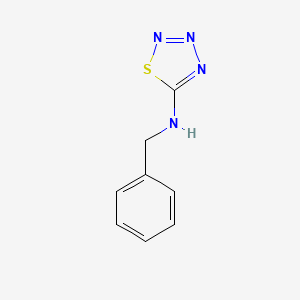
![8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167740.png)
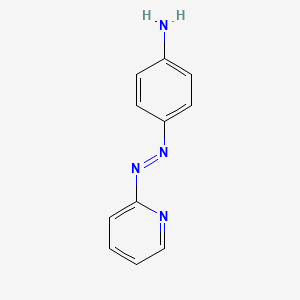
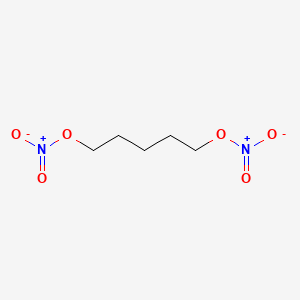
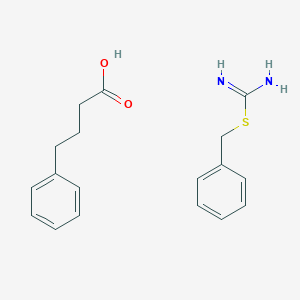
![1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14167759.png)
![3,7-Dimethyl-8-[(1,2-oxazol-3-yl)amino]octa-2,6-dien-1-ol](/img/structure/B14167760.png)
